molecular formula C20H26O11 B1244282 Pubescenoside B

Pubescenoside B

Cat. No.: B1244282
M. Wt: 442.4 g/mol
InChI Key: NGOIXUCFVRGSAM-RPBBZIPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubescenoside B is a hemiterpene glycoside isolated from the plant Ilex pubescens . This compound is offered for research purposes as part of investigations into novel anti-platelet and anti-thrombotic agents . Research indicates that hemiterpene glycosides from this plant exhibit anti-platelet aggregation activities , suggesting this compound's potential value in studying cardiovascular diseases and thrombosis . While specific mechanistic studies on this compound are less extensive than on its analogs, research on related compounds provides context for its research applications. For instance, Pubescenoside A has been shown to suppress oxidative stress and NLRP3 inflammasome activation by covalently modifying Keap1, thereby activating the Nrf2 signaling pathway and demonstrating cardioprotective effects in models of myocardial ischemia-reperfusion injury . Another analog, Pubescenoside C, has also been shown to attenuate myocardial ischemia-reperfusion injury via pharmacological upregulation of macrophage-derived itaconic acid . This suggests that the pubescenoside family of compounds are of significant interest for research in cardiovascular protection, oxidative stress, and inflammatory pathways . Intended Use & Regulatory Status: This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications, including fundamental research and drug discovery . They are not intended for use in diagnostic procedures or for the treatment or management of human patients . This product is not a drug or an in vitro diagnostic medical device (IVD).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O11

Molecular Weight

442.4 g/mol

IUPAC Name

[3-(hydroxymethyl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-en-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O11/c1-10(7-21)15(9-29-20-19(28)18(27)17(26)14(8-22)31-20)30-16(25)5-3-11-2-4-12(23)13(24)6-11/h2-6,14-15,17-24,26-28H,1,7-9H2/b5-3+/t14-,15?,17-,18+,19-,20-/m1/s1

InChI Key

NGOIXUCFVRGSAM-RPBBZIPLSA-N

Isomeric SMILES

C=C(CO)C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C=C(CO)C(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O

Synonyms

pubescenoside B

Origin of Product

United States

Isolation and Purification Methodologies of Pubescenoside B from Biological Sources

Plant Material Sourcing and Pre-processing Techniques for Ilex pubescens

The primary biological source for Pubescenoside B is the root of Ilex pubescens, a plant utilized in traditional medicine. google.comgoogle.com The initial and crucial step in the isolation process is the sourcing of high-quality, dried roots of the plant. google.comgoogle.com Once obtained, the plant material undergoes mechanical reduction, a process that typically involves chopping and grinding the roots into a fine powder. google.comgoogle.com This pre-processing technique is vital as it significantly increases the surface area of the plant material, thereby enhancing the efficiency of the subsequent extraction process. google.com

Extraction Strategies for Secondary Metabolites Containing this compound

Following pre-processing, the powdered root material is subjected to extraction to liberate the secondary metabolites, including this compound. A common and effective method involves repeated extraction with a solvent, typically methanol (B129727), at room temperature. google.com For instance, a documented procedure involves extracting 1.2 kg of the dried, powdered root with 28 liters of methanol three times. google.com This yields a total extract which is then further processed.

The crude extract is then suspended in water and subjected to liquid-liquid partitioning. google.com This technique separates compounds based on their differential solubility in immiscible solvents. A sequential partitioning is often employed using solvents of increasing polarity, such as diethyl ether, ethyl acetate, and finally n-butanol. google.com This results in the separation of the extract into multiple fractions. The n-butanol fraction is of particular interest as it is enriched with hemiterpene glycosides like this compound. google.com

Table 1: Example of Solvent Partitioning of Ilex pubescens Methanol Extract

SolventYielding FractionWeight of Fraction
Diethyl EtherEt₂O layer2.9 g
Ethyl AcetateEtOAc layer15.1 g
n-Butanoln-BuOH layer30.7 g
WaterH₂O layer20.0 g
This table is based on an initial 68 g of total methanol extract from 1.2 kg of dried plant material. google.com

Another approach involves extracting the powdered roots with 70% ethanol (B145695) at elevated temperatures (70°C). mdpi.comthieme-connect.com The resulting extract is concentrated under vacuum to yield a dark brown residue, which is then subjected to further chromatographic separation. mdpi.com

Advanced Chromatographic Separation and Purification Protocols

Chromatography is the cornerstone of purifying this compound from the enriched n-butanol fraction. nih.gov A combination of different chromatographic techniques is employed in a sequential manner to achieve the desired purity. researchgate.net

The initial purification of the n-butanol fraction is often performed using gel chromatography. google.com This technique, also known as gel filtration or size exclusion chromatography, separates molecules based on their size. bioted.eslibretexts.org Materials such as MCI-gel CHP 20P and TSK Toyopearl HW-40 are utilized for this purpose. google.comnih.gov The n-butanol fraction is applied to the column and eluted with a gradient of methanol in water, ranging from 0% to 100% methanol. google.com The eluted fractions are continuously monitored, often by thin-layer chromatography (TLC), to identify those containing the target compounds. google.com Fractions eluted with 30% to 70% methanol are typically selected for further purification. google.com

Octadecyl silylated (ODS) or reverse-phase C18 column chromatography is a powerful tool for separating compounds with moderate polarity, such as saponins (B1172615) and glycosides. mdpi.commdpi.com This technique utilizes a non-polar stationary phase (ODS) and a polar mobile phase. mdpi.com In the purification of this compound, fractions obtained from gel chromatography are further subjected to ODS column chromatography. google.com Elution is typically carried out with a gradient of methanol in water (e.g., 20-60% MeOH). google.commdpi.com This step is highly effective in removing impurities and isolating the compound of interest. mdpi.com

Silica (B1680970) gel column chromatography is another critical technique used in the purification process. google.comresearchgate.net This method separates compounds based on their polarity, with more polar compounds adsorbing more strongly to the polar silica gel stationary phase. ijpsjournal.com Fractions rich in this compound from previous chromatographic steps can be applied to a silica gel column. google.com A mobile phase consisting of a mixture of chloroform, methanol, and water (e.g., 8:2:0.2 or 7:3:0.5) is commonly used for elution. google.com This step further refines the purity of the isolated compound.

The final step in achieving a substantially pure compound often involves preparative High-Performance Liquid Chromatography (HPLC). nih.govjsmcentral.org Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample volumes to isolate and collect purified compounds. jsmcentral.orgijcpa.in Fractions containing this compound from previous chromatographic steps are subjected to preparative HPLC, often using a reverse-phase C18 column. mdpi.comnih.gov The mobile phase can consist of a mixture such as methanol and water. mdpi.comresearchgate.net The compound is eluted and collected as a highly purified substance. ijcpa.in For example, a semi-preparative HPLC with a methanol-water mobile phase (65:35) has been used to purify compounds from Ilex species. mdpi.com

Table 2: Summary of Chromatographic Techniques for this compound Isolation

Chromatographic TechniqueStationary PhaseTypical Mobile PhasePurpose
Gel ChromatographyMCI-gel CHP 20P, TSK Toyopearl HW-40Gradient of Methanol in WaterInitial fractionation of the n-butanol extract
ODS Column ChromatographyOctadecyl Silylated (ODS) SilicaGradient of Methanol in WaterSeparation of moderately polar compounds
Silica Gel Column ChromatographySilica GelChloroform-Methanol-Water mixturesFurther purification based on polarity
Preparative HPLCReverse-Phase C18Methanol-Water or Acetonitrile-WaterFinal isolation of high-purity compound

Application of Thin Layer Chromatography (TLC) in Purity Assessment and Fraction Monitoring

Thin Layer Chromatography (TLC) is a crucial analytical technique employed throughout the isolation and purification of this compound. google.com It serves as a rapid, simple, and cost-effective method to monitor the progress of purification and assess the purity of the collected fractions. bitesizebio.comlibretexts.org

In the context of this compound isolation, TLC is performed on pre-coated plates, such as Kieselgel 60 F254. google.com A small amount of each fraction obtained from column chromatography is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the compounds from the spot at different rates depending on their polarity and interaction with the silica gel stationary phase. bitesizebio.com

After development, the separated spots on the TLC plate are visualized. For this compound and related phenolic compounds, detection can be achieved by several means:

UV Illumination: The plate is examined under ultraviolet light, which can reveal UV-active compounds. google.com

Chemical Staining: The plate is sprayed with specific chemical reagents that react with the compounds to produce colored spots. For this compound, a 2% ethanolic ferric chloride (FeCl3) solution is used, which gives a positive reaction due to the phenolic nature of the caffeoyl group in its structure. google.com Spraying with a 10% sulfuric acid reagent followed by heating is another common method to visualize organic compounds. google.comnih.gov

By comparing the position (Rf value) and appearance of the spots from different fractions against a reference standard of pure this compound, researchers can identify which fractions contain the target compound and estimate their purity. libretexts.org This allows for the pooling of desired fractions for further purification steps and the discarding of those containing significant impurities.

Methodologies for Achieving High Purity Levels for Research Applications

Achieving the high degree of purity required for research applications, such as structural elucidation and pharmacological testing, necessitates the use of advanced and often successive chromatographic techniques. google.commdpi.com For this compound, a purity level of 95-100% is often the goal for such applications. google.com

The purification process typically begins with the enriched n-butanol fraction obtained from the initial extraction. This fraction is subjected to a series of column chromatography steps. google.com

Table 2: Chromatographic Techniques for High-Purity this compound

Technique Stationary Phase Elution/Mobile Phase Purpose
Gel Chromatography Sephadex LH-20 or similar Gradient of Methanol in Water Initial separation of the n-butanol fraction based on molecular size. google.com
Silica Gel Column Chromatography Silica Gel Chloroform-Methanol mixtures Further separation based on polarity. jrespharm.comiyte.edu.tr
Reversed-Phase (ODS) Chromatography Octadecylsilica (ODS) Methanol-Water or Acetonitrile-Water gradients Fine separation of closely related glycosides. mdpi.commdpi.com
Semi-preparative HPLC Reversed-Phase (e.g., C18) Methanol-Water or Acetonitrile-Water Final polishing step to achieve >95% purity. mdpi.com

| Spiral Countercurrent Chromatography (CCC) | Liquid (two-phase solvent system) | Ethyl acetate-Methanol-Water-n-Butanol | Alternative high-capacity technique for separating polar compounds like glycosides. nih.govtandfonline.com |

A common strategy involves first passing the n-butanol fraction through a gel chromatography column (e.g., Sephadex LH-20) using a gradient elution of methanol and water. google.com Fractions are collected and analyzed by TLC to identify those containing this compound. google.com These selected fractions are then subjected to further purification using normal-phase column chromatography on silica gel or reversed-phase column chromatography on octadecylsilica (ODS) gel. google.commdpi.com

For the final purification step to achieve research-grade purity, high-performance liquid chromatography (HPLC), particularly on a semi-preparative scale, is often employed. mdpi.com This technique offers high resolution and is capable of separating isomers and other closely related impurities, yielding this compound as a pale-yellow powder. google.commdpi.com Alternative advanced methods like spiral countercurrent chromatography (CCC) have also proven effective for isolating polar glycosides in high purity and good yield. nih.govtandfonline.com The purity of the final product is typically confirmed using analytical HPLC and spectroscopic methods like mass spectrometry and NMR. google.com

Advanced Structural Elucidation and Stereochemical Analysis of Pubescenoside B

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy formed the cornerstone of the structural analysis of Pubescenoside B, providing detailed insights into its atomic composition, connectivity, and the nature of its functional groups.

NMR spectroscopy was pivotal in assembling the complete structure of this compound. Data was acquired using high-field instruments such as Bruker AV-500 and Varian Mercury-Plus 300 MHz spectrometers. google.com

One-dimensional NMR spectra provided the fundamental data regarding the proton and carbon environments within the molecule. The ¹H-NMR spectrum of this compound revealed characteristic signals for a caffeoyl group, a glucose unit, and a unique hemiterpene moiety. google.com Key signals included those for an exomethylene group at δH 5.25 (1H, brs) and 5.34 (1H, brs), and an anomeric proton of a β-glucose at δH 4.33 (J=7.8 Hz). google.com

The ¹³C-NMR spectrum was equally informative, confirming the presence of 20 carbon atoms in total. It showed signals corresponding to a caffeoyl group, a glucose moiety (including an anomeric carbon at δC 104.5), and a five-carbon hemiterpene unit. google.com The combined analysis of ¹H and ¹³C data suggested that this compound is an isomer of the co-isolated Pubescenoside A, differing in the attachment point of the caffeoyl group. google.com A significant downfield shift of the H-2 proton signal by approximately 1.16 ppm compared to Pubescenoside A strongly indicated that the caffeoyl group was located at the C-2 position of the hemiterpene aglycone in this compound. google.com

Table 1: ¹H-NMR and ¹³C-NMR Data for Key Moieties of this compound. google.com
MoietyPosition¹H-NMR (δH, ppm, J in Hz)¹³C-NMR (δC, ppm)
HemiterpeneH-13.91 (1H, dd, J=10.8, 6.8)-
H-25.58 (1H, dd, J=7.6, 3.6)-
Exomethylene5.25 (1H, brs), 5.34 (1H, brs)-
GlucoseAnomeric H-1'4.33 (1H, d, J=7.8)-
Anomeric C-1'-104.5
CaffeoylCarbonyl C-168.5

Two-dimensional NMR experiments were essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments were used to establish proton-proton coupling networks. For this compound, COSY data confirmed the presence of a 1,2-glycol unit within the hemiterpene aglycone by showing a clear correlation between the oxygenated methine signal at δH 4.42 (H-2) and an oxygenated methylene (B1212753) signal at δH 3.91 (H-1). google.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated protons directly to the carbons they are attached to, allowing for the unambiguous assignment of many carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments were crucial in connecting the different structural units (hemiterpene, glucose, and caffeoyl group). A key HMBC correlation was observed between the carbonyl carbon of the caffeoyl group (δC 168.5) and the H-2 proton signal of the hemiterpene at δH 5.58. google.com This long-range correlation provided definitive evidence that the caffeoyl moiety is esterified at the C-2 position of the aglycone. google.com Further correlations between the exomethylene protons and the C-3 carbon (δC 72.3) helped to solidify the structure of the hemiterpene unit. google.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While not explicitly detailed for this compound in the available literature, ROESY or NOESY experiments are generally employed to determine the stereochemistry and through-space proximity of protons, which would be essential for confirming the relative configuration of the aglycone and the orientation of the glycosidic bond.

High-resolution mass spectrometry was employed to determine the exact molecular formula of this compound. Using positive ion mode Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry, a quasimolecular ion peak [M+Na]⁺ was observed at m/z 465.1339. google.com This corresponded to a calculated molecular formula of C₂₀H₂₆O₁₁, confirming that this compound is an isomer of Pubescenoside A. google.com The high accuracy of the mass measurement provided by the TOF analyzer was critical in distinguishing it from other potential elemental compositions. google.com

Infrared (IR) spectroscopy provided valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), alkyl C-H bonds (around 2900 cm⁻¹), a carbonyl group (C=O) from the ester linkage (around 1700-1730 cm⁻¹), and carbon-carbon double bonds (C=C) from the caffeoyl and hemiterpene moieties (around 1640 cm⁻¹). mdpi.comlibretexts.orglibretexts.org Additionally, a positive reaction with an iron(III) chloride (FeCl₃) reagent in thin-layer chromatography (TLC) indicated the presence of phenolic hydroxyl groups, consistent with the caffeoyl moiety. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Chemical Derivatization and Acid Hydrolysis Techniques for Glycosidic Linkage and Aglycone Characterization

To confirm the nature of the constituent units and the glycosidic linkage, this compound was subjected to acid hydrolysis. This chemical degradation cleaved the glycosidic bond, releasing the sugar component and the aglycone. google.com

The hydrolysis of this compound yielded three distinct components:

Caffeic Acid: Identified as one of the hydrolysis products. google.com

D-(+)-Glucose: The sugar moiety was identified as D-glucose. Its stereochemistry was confirmed by measuring its optical rotation, which was found to be [α]D²¹ = +33.1°. google.com

Aglycone (Compound 1a): The aglycone was identified as 2-methylene-butane-1,3,4-triol by comparing its ¹H-NMR spectral data with known compounds. google.com

Determination of Absolute and Relative Stereochemistry (e.g., Mosher's Method, J-coupling analysis)

The stereochemistry of this compound has been partially elucidated through chemical and spectroscopic methods. The molecule contains multiple chiral centers, including those within the glucose moiety and one in the aglycone portion.

The absolute configuration of the sugar unit was determined following acid hydrolysis of this compound. The isolated glucose was found to be the D-enantiomer based on its optical rotation value ([α]D). google.com

The relative configuration of the anomeric center (C-1 of the glucose) was established through J-coupling analysis in the ¹H NMR spectrum. The anomeric proton signal appears as a doublet with a coupling constant (J-value) of 7.8 Hz. google.com This large coupling constant is characteristic of a trans-diaxial relationship between the protons at C-1' and C-2' of the glucopyranose ring, which definitively confirms the β-configuration of the glycosidic bond. google.comjst.go.jp

Proton Coupling Observed J-value (Hz) Stereochemical Implication
Anomeric H-1' to H-2'7.8β-configuration of the glycosidic linkage

However, the absolute configuration at the stereogenic center in the aglycone (C-3) has not been explicitly reported in the primary literature. To unambiguously determine the absolute stereochemistry at this center, the modified Mosher's method is a widely accepted and powerful technique. researchgate.netstackexchange.com This method involves the chemical derivatization of the secondary alcohol in the aglycone with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), namely (R)-(-)-MTPA and (S)-(+)-MTPA, to form a pair of diastereomeric esters. stackexchange.comrsc.org

The principle of Mosher's method relies on analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons located near the newly formed diastereomeric center. stackexchange.com Due to the anisotropic effect of the phenyl group in the MTPA reagent, which adopts a specific conformation, protons on one side of the molecule will be shielded (experience an upfield shift) while those on the other side will be deshielded (experience a downfield shift). stackexchange.com By systematically analyzing the positive and negative Δδ values for the protons surrounding the chiral center, the absolute configuration can be reliably assigned. researchgate.netstackexchange.com Although this analysis has been successfully applied to other new compounds isolated from Ilex pubescens, its specific application to this compound has not been detailed. researchgate.net

Further confirmation of relative stereochemistry often comes from J-based configurational analysis, which correlates vicinal proton-proton coupling constants (³JHH) to dihedral angles via the Karplus relationship. nih.govlibretexts.org This analysis is crucial for determining the spatial relationship between adjacent protons and, by extension, the conformation of cyclic and acyclic systems within the molecule. libretexts.orgresearchgate.net

Computational Methods for Structural Confirmation and Conformational Analysis

Computational chemistry provides powerful tools for refining and confirming complex molecular structures and for exploring their conformational landscapes. iaea.org Methods such as Density Functional Theory (DFT) are widely used to calculate the electronic structure and energy of a molecule, allowing for the prediction of its most stable three-dimensional conformation. iaea.orgwikipedia.org

For this compound, computational methods can be employed to:

Confirm Structural Assignments: By calculating the theoretical NMR chemical shifts for proposed structures or diastereomers and comparing them to experimental data, computational analysis can help validate or revise a structural assignment. nih.gov

Public databases contain computationally generated 3D models of this compound, providing a starting point for more detailed analyses. naturalproducts.netnih.gov Furthermore, computational studies have been performed on its isomer, Pubescenoside A, to investigate its binding to protein targets. thno.orgnih.gov These molecular docking studies inherently rely on an accurate 3D model of the ligand, demonstrating the practical application of computational structural analysis in a biological context. Such studies calculate the binding affinity and identify key interactions (e.g., hydrogen bonds) between the small molecule and its receptor, which are dependent on the ligand's conformation. thno.orgresearchgate.net

Computational Method Application Information Gained
Density Functional Theory (DFT) Geometry OptimizationPrediction of the lowest energy (most stable) 3D conformation of the molecule. pcbiochemres.com
Time-Dependent DFT (TD-DFT) Calculation of Spectroscopic PropertiesTheoretical prediction of NMR chemical shifts and Circular Dichroism (CD) spectra to compare with experimental data for structural and stereochemical validation. researchgate.net
Molecular Docking Simulation of Ligand-Receptor BindingIdentification of potential binding modes and key intermolecular interactions with a biological target (e.g., a protein). thno.orgresearchgate.net
3D-QSAR Modeling Structure-Activity Relationship AnalysisCorrelates the 3D structural features of a molecule with its biological activity. researchgate.net

While specific, in-depth computational studies focused solely on the conformational analysis of this compound are not widely published, the established use of these methods for closely related compounds underscores their importance in the complete structural characterization of complex natural products. thno.orgresearchgate.net

Overview of Hemiterpene Glycoside Biosynthesis

Hemiterpenoids are the simplest class of terpenes, built from a single five-carbon isoprene (B109036) unit. aip.org The universal precursors for all terpenes, including hemiterpenes, are the isomeric five-carbon molecules, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). eolss.netmdpi.com In plants, these fundamental building blocks are synthesized through two independent and spatially separate pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgtandfonline.com

Contribution of the Mevalonate (MVA) Pathway

The mevalonate (MVA) pathway operates primarily in the cytosol and peroxisomes of plant cells. wikipedia.orgmetwarebio.com It commences with the condensation of three molecules of acetyl-CoA to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). annualreviews.org This is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. wikipedia.orgnih.gov Through a series of ATP-dependent phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. annualreviews.orgpnas.org While the MVA pathway is a source of IPP and DMAPP, it is primarily associated with the biosynthesis of sesquiterpenes (C15), triterpenes (C30), sterols, and certain brassinosteroids. aai.orgfrontiersin.org Although cross-talk between the MVA and MEP pathways exists, the direct precursors for hemiterpenes are predominantly supplied by the MEP pathway. wikipedia.org

Key Enzymes of the Mevalonate (MVA) Pathway

Enzyme Name Abbreviation Function
Acetyl-CoA acetyltransferase AACT Condenses two acetyl-CoA molecules. metwarebio.com
HMG-CoA synthase HMGS Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. metwarebio.com
HMG-CoA reductase HMGR Reduces HMG-CoA to mevalonate (rate-limiting step). wikipedia.org
Mevalonate kinase MVK Phosphorylates mevalonate to mevalonate-5-phosphate. pnas.org
Phosphomevalonate kinase PMK Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. pnas.org
Mevalonate pyrophosphate decarboxylase MVD/MPD Decarboxylates mevalonate-5-pyrophosphate to form IPP. wikipedia.org

Contribution of the Methylerythritol Phosphate (MEP) Pathway

The hemiterpene aglycone of this compound originates from the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. frontiersin.orgrsc.org This pathway is localized within the plastids of plant cells. wikipedia.orgtandfonline.com The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both of which are products of glycolysis. annualreviews.org This initial reaction is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). rsc.org The resulting product, 1-deoxy-D-xylulose-5-phosphate (DXP), is then converted through a series of six further enzymatic steps into a mixture of IPP and DMAPP. researchgate.netacs.org The MEP pathway is the primary source for the biosynthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), as well as carotenoids and the side chains of chlorophylls. tandfonline.com

Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

Enzyme Name Abbreviation Function
1-deoxy-D-xylulose-5-phosphate synthase DXS Condenses pyruvate and GAP to form DXP. frontiersin.orgrsc.org
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR/IspC Reduces and isomerizes DXP to MEP. annualreviews.orgresearchgate.net
MEP cytidylyltransferase IspD Converts MEP to CDP-ME. annualreviews.orgresearchgate.net
CDP-ME kinase IspE Phosphorylates CDP-ME to CDP-MEP. researchgate.net
MEcDP synthase IspF Converts CDP-MEP to the cyclic intermediate MEcDP. researchgate.net
HMBDP synthase IspG Reduces MEcDP to HMBPP. researchgate.net

Elucidation of Caffeic Acid Biosynthesis via the Shikimic Acid Pathway

The caffeic acid portion of this compound is a phenylpropanoid, synthesized via the shikimic acid pathway. mdpi.comresearchgate.net This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate pathway, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, into aromatic amino acids. nih.gov The pathway proceeds through the key intermediate shikimic acid to produce chorismic acid. Chorismate serves as a branch point for the synthesis of tryptophan, tyrosine, and phenylalanine. researchgate.net

Caffeic acid biosynthesis begins with the amino acid L-phenylalanine. mdpi.com The general phenylpropanoid pathway involves three core enzymatic steps:

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid. researchgate.net

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to form p-coumaric acid. mdpi.com

p-Coumarate 3-hydroxylase (C3'H) , another cytochrome P450, hydroxylates p-coumaric acid at the 3-position to yield caffeic acid. nih.gov

For its incorporation into this compound, caffeic acid is typically activated to a high-energy thioester, Caffeoyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL). mdpi.com

Key Enzymes of Caffeic Acid Biosynthesis from Phenylalanine

Enzyme Name Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid. researchgate.net
Cinnamate-4-hydroxylase C4H Converts cinnamic acid to p-coumaric acid. mdpi.com
p-Coumarate 3-hydroxylase C3'H Converts p-coumaric acid to caffeic acid. nih.gov

Enzymatic Glycosylation and Acylation Steps in the Formation of this compound

The final assembly of this compound involves the formation of ester and glycosidic bonds, catalyzed by specific transferase enzymes. These modifications are crucial for the stability, solubility, and biological activity of the final molecule.

Acylation: The attachment of the caffeic acid moiety to the hemiterpene aglycone is an acylation reaction. This step is catalyzed by an acyltransferase. frontiersin.orgnih.gov The BAHD family of acyltransferases is a large group of plant enzymes that utilize acyl-CoA thioesters, such as caffeoyl-CoA, as the acyl donor and transfer the acyl group to an alcohol acceptor. nih.govresearchgate.net It is highly probable that a specific BAHD-type acyltransferase is responsible for catalyzing the ester bond formation between caffeoyl-CoA and a hydroxyl group on the hemiterpene precursor. frontiersin.orgnih.gov

Glycosylation: The addition of the glucose sugar is a glycosylation reaction. In plants, this is most commonly carried out by Uridine Diphosphate (UDP)-dependent glycosyltransferases (UGTs). maxapress.comfrontiersin.orgmongoliajol.info These enzymes, which belong to the GT1 family, transfer a sugar moiety from an activated donor, such as UDP-glucose, to the acceptor molecule. frontiersin.orgmongoliajol.infonih.gov UGTs often possess a conserved C-terminal sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. frontiersin.orgbiorxiv.org A specific UGT recognizes the acylated hemiterpene (or the un-acylated aglycone) and attaches glucose to form the final this compound structure. acs.orgnih.gov The precise order of these two steps—acylation and glycosylation—has not been definitively established for this compound and can vary for different natural products.

Transcriptomic and Proteomic Investigations of Biosynthetic Enzymes

While the general pathways contributing to this compound are known, the specific genes and enzymes from Ilex pubescens have not been fully characterized. Transcriptomic and proteomic analyses are powerful, high-throughput approaches used to identify candidate genes and proteins involved in the biosynthesis of plant secondary metabolites. frontiersin.orgresearchgate.net

Transcriptomics , typically using RNA-sequencing (RNA-Seq), allows for a comprehensive survey of all genes being expressed in a particular tissue at a specific time. fspublishers.org By comparing the transcriptomes of tissues with high and low levels of this compound (e.g., roots vs. leaves), researchers can identify genes that are co-expressed with known pathway genes (like DXS or PAL). researchgate.netresearchgate.net This co-expression analysis can pinpoint candidate genes encoding the specific terpene synthases, hydroxylases, acyltransferases (BAHDs), and glycosyltransferases (UGTs) required for the pathway. researchgate.netresearchgate.netmdpi.com For example, transcriptomic studies in various Ilex species have successfully identified large numbers of candidate UGT and cytochrome P450 genes potentially involved in triterpenoid (B12794562) biosynthesis. fspublishers.orgresearchgate.netresearchgate.net

Proteomics complements transcriptomics by analyzing the actual proteins present in the cell. researchgate.net Using techniques like mass spectrometry, proteomics can confirm that the candidate genes identified via transcriptomics are translated into functional enzymes. nih.govtandfonline.com Quantitative proteomics can further reveal differences in enzyme abundance that correlate with metabolite production. frontiersin.orgfrontiersin.org Such analyses have been applied to study terpenoid biosynthesis in the trichomes and roots of various plants, successfully identifying key enzymes like FPPS and GGPPS. frontiersin.orgnih.gov

The integrated "multi-omics" analysis of the Ilex pubescens genome, transcriptome, and proteome would be the definitive approach to fully elucidate the specific enzymes and regulatory networks governing the biosynthesis of this compound. researchgate.netfrontiersin.org

Biosynthesis

The biosynthesis of Pubescenoside B in Ilex pubescens involves the convergence of several metabolic pathways. The formation of its core components—the hemiterpene aglycone, the caffeic acid moiety, and the glucose unit—originates from distinct primary metabolic routes.

The caffeic acid portion is synthesized via the shikimic acid pathway. mdpi.com This pathway begins with primary metabolites from photosynthesis and glycolysis, leading to the formation of aromatic amino acids like phenylalanine. mdpi.com Phenylalanine is then converted to cinnamic acid, which is subsequently hydroxylated to form p-coumaric acid and then caffeic acid. mdpi.com

The hemiterpene aglycone, 2-methylene-butane-1,3,4-triol, is derived from the isoprenoid pathway. The basic five-carbon building block, isoprene (B109036), is the precursor for all terpenes, including hemiterpenes. eolss.net

Finally, the glucose molecule is attached to the hemiterpene aglycone, and the caffeic acid is esterified to form the final this compound molecule. The precise enzymatic steps and the order of these final assembly reactions in Ilex pubescens are subjects for further detailed biochemical investigation.

Chemical Synthesis and Analog Development of Pubescenoside B

Strategies for the Total Synthesis of Pubescenoside B

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The molecule presents significant synthetic challenges that likely contribute to this. These challenges include:

Stereochemical Complexity: The structure contains multiple chiral centers, including those within the glucose moiety and on the acyclic aglycone. Establishing the correct relative and absolute stereochemistry requires precise stereocontrolled reactions.

Glycosylation: The formation of the β-O-glycosidic bond between the hemiterpene aglycone and the glucose molecule is a critical and often difficult step. It requires careful selection of a glycosyl donor and acceptor, as well as reaction conditions to ensure high yield and correct stereoselectivity (β-linkage).

Selective Acylation: The caffeic acid moiety must be selectively attached to the C-3 hydroxyl group of the aglycone in the presence of other hydroxyl groups on both the aglycone and the glucose unit. This necessitates the use of a sophisticated protecting group strategy to mask the more reactive hydroxyls, such as the primary hydroxyls of the glucose, before performing the esterification.

A hypothetical retrosynthetic analysis would likely involve disconnecting the molecule at the glycosidic linkage and the ester bond. This would yield three primary building blocks: a protected glucose derivative (glycosyl donor), a protected hemiterpene aglycone (glycosyl acceptor), and protected caffeic acid. The synthesis of the unique 2-methylene-butane-1,3,4-triol aglycone itself represents a non-trivial synthetic challenge.

Semi-Synthetic Approaches from Related Natural Product Scaffolds

Given the difficulties of a total synthesis, semi-synthetic methods starting from more abundant, structurally related natural products are an attractive alternative. This compound is a hemiterpene glycoside isolated from Ilex pubescens. google.com It co-occurs with its structural isomer, Pubescenoside A. researchgate.net

The structures of Pubescenoside A and B are highly similar, differing only in the position of the caffeoyl group on the aglycone. researchgate.net

Pubescenoside A: 2-(trans-caffeoyloxy)methyl-3-hydroxy-1-butene-4-O-β-D-glucopyranoside researchgate.net

This compound: 2-hydroxymethyl-3-caffeoyloxy-1-butene-4-O-β-D-glucopyranoside researchgate.net

A plausible semi-synthetic strategy could involve the isomerization of the more abundant isomer (if one exists) to the other. This might be achievable through a protection, acyl migration, and deprotection sequence, although such a transformation has not been reported.

Another potential semi-synthetic route involves isolating the common aglycone, 2-methylene-butane-1,3,4-triol, after hydrolysis of a mixture of saponins (B1172615) from Ilex pubescens. google.com This aglycone could then serve as a scaffold for the selective, enzyme- or chemical-catalyzed attachment of a glucose unit and a caffeic acid moiety in the correct positions to yield this compound. While feasible in principle, this approach would still need to overcome the challenges of regioselective glycosylation and acylation.

Design and Synthesis of this compound Derivatives and Analogs for Mechanistic Exploration

The development of derivatives and analogs of this compound is crucial for exploring its structure-activity relationship (SAR) and elucidating its mechanism of action. Much of the mechanistic work in this family of compounds has focused on its isomer, Pubescenoside A (PBA), which is known to be an activator of the Nrf2 signaling pathway. thno.org PBA achieves this by covalently modifying specific cysteine residues (Cys77 and Cys434) on the sensor protein Keap1. thno.orgresearchgate.netnih.gov This interaction disrupts the Keap1-mediated ubiquitination and degradation of Nrf2, allowing Nrf2 to accumulate and activate antioxidant genes. thno.orgnih.gov

Given that this compound shares the same electrophilic caffeoyl moiety, it is hypothesized to act via a similar mechanism. Therefore, the design of analogs logically centers on modifying key structural components to probe and enhance this interaction.

Targeted modifications aim to create analogs with improved potency, selectivity, and pharmacokinetic properties. The design is guided by the known interaction of related compounds with the Keap1 protein.

Key areas for modification include:

The Caffeoyl Moiety: This group contains the α,β-unsaturated carbonyl system, which acts as a Michael acceptor for nucleophilic cysteine residues in Keap1. nih.govresearchgate.net Modifications here can fine-tune electrophilicity and binding kinetics.

The Glycoside Moiety: The glucose unit significantly impacts the molecule's solubility and pharmacokinetic profile. Replacing or modifying the sugar can alter cell permeability and metabolic stability.

The Hemiterpene Linker: The acyclic aglycone scaffold positions the caffeoyl and glycoside groups. Changes to its length or rigidity could affect the orientation of the molecule within the Keap1 binding pocket.

The following table outlines potential structural modifications and their scientific rationale.

Molecular Target Modification Strategy Rationale for Modification
Caffeoyl Moiety Replace catechol with other substituted phenols (e.g., monohydroxy, methoxy).To probe the importance of the catechol's hydrogen-bonding capacity and redox properties for binding affinity.
Modify or remove the C=C double bond (e.g., saturation to a propyl chain).To confirm the role of the Michael acceptor in the covalent modification of Keap1. Loss of this feature is expected to abrogate activity.
Introduce electron-withdrawing or -donating groups on the aromatic ring.To modulate the electrophilicity of the Michael acceptor and optimize reactivity with target cysteine residues.
Glycoside Moiety Replace β-D-glucose with other monosaccharides (e.g., mannose, galactose, xylose).To investigate the tolerance of the binding site for different sugar configurations and to alter solubility and transport properties.
Synthesize the aglycone without the sugar moiety.To determine the role of the glycoside in target engagement and cell permeability.
Modify the hydroxyl groups of the glucose (e.g., acylation, etherification).To improve membrane permeability and create prodrugs that may be cleaved intracellularly.
Hemiterpene Linker Alter the length of the carbon chain connecting the key functional groups.To optimize the spatial arrangement and distance between the pharmacophoric elements for improved interaction with the target protein.

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse molecules, known as a library, in a systematic way. ijpsr.combalajipharmacy.ac.in This approach allows for efficient exploration of the chemical space around a lead compound to identify analogs with superior properties. While a full combinatorial library of a complex natural product like this compound is challenging, the synthesis of smaller, focused libraries using parallel synthesis methods is a viable strategy. nih.govslideshare.net

In a parallel synthesis approach, reactions are carried out simultaneously in an array of separate reaction vessels, often on a 96-well plate. istl.org This allows for the systematic variation of building blocks, with each well containing a single, known product.

A theoretical focused library of this compound analogs could be constructed as follows:

Scaffold: A common precursor, such as the protected hemiterpene aglycone, would be anchored to a solid support or used in solution-phase synthesis in each well. ijpsr.com

Building Block 1 (Acids): A diverse set of phenolic acids (e.g., substituted cinnamic acids, ferulic acid, coumaric acid) would be added, with a different acid used to acylate the scaffold in each column of the reaction plate.

Building Block 2 (Sugars): A variety of activated glycosyl donors could then be used to glycosylate the scaffold in each row of the plate.

This two-dimensional matrix approach would generate a library of analogs where both the acidic and the glycosidic portions of the molecule are varied. Each compound could then be cleaved from the solid support (if used), purified, and subjected to high-throughput screening to assess its ability to activate the Nrf2 pathway or other relevant biological activities. This would rapidly generate extensive SAR data, highlighting which combinations of substituents yield the most potent and desirable activity profile.

Mechanistic Investigations of Biological Activities of Pubescenoside B

Cellular and Molecular Anti-inflammatory Mechanisms

Studies on various compounds isolated from Ilex pubescens suggest a potential for anti-inflammatory effects, although direct evidence for Pubescenoside B is scarce.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

There is currently no specific information available detailing the effects of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Research on other constituents of Ilex pubescens, such as jasurolignoside, has shown inhibition of TNF-α and IL-6 secretion nih.gov. However, these findings cannot be directly attributed to this compound without specific investigation.

Regulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2))

Direct evidence of this compound's role in regulating inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is not available in the existing literature. A study on various triterpenoid (B12794562) saponins (B1172615) from Ilex pubescens demonstrated that some of these compounds could inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.gov. It is plausible that this compound may share similar properties, but dedicated studies are required for confirmation.

Impact on Key Inflammatory Enzyme Expression (e.g., inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The specific impact of this compound on the expression of key inflammatory enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) has not been reported. The aforementioned study on triterpenoid saponins from Ilex pubescens indicated that the inhibition of NO and PGE2 was achieved by suppressing the expression of iNOS and COX-2, respectively nih.gov. Further research is needed to determine if this compound contributes to this effect.

Suppressive Effects on Inflammasome Activation Pathways (e.g., NLRP3 inflammasome)

There is no direct evidence to suggest that this compound has a suppressive effect on inflammasome activation pathways, including the NLRP3 inflammasome. Jasurolignoside, another compound from Ilex pubescens, has been shown to modulate the NLRP3 inflammasome nih.gov. This suggests that compounds from this plant may interact with this pathway, but specific studies on this compound are necessary.

Immunomodulatory Effects on Cellular Subsets (e.g., macrophages)

The immunomodulatory effects of this compound on specific cellular subsets like macrophages have not been specifically detailed. The anti-inflammatory activities of other saponins from Ilex pubescens have been evaluated in RAW 264.7 macrophages, indicating that these cells are a relevant target for compounds from this plant nih.gov.

Antioxidant Defense System Activation

Currently, there is no specific information available in the scientific literature regarding the activation of the antioxidant defense system by this compound. While extracts from the genus Ilex have been reported to possess antioxidant activities, the specific contribution of this compound to these effects remains to be elucidated.

Direct Radical Scavenging Capabilities

The direct radical scavenging capacity of a compound is a fundamental measure of its antioxidant potential. This activity involves the donation of an electron or hydrogen atom to neutralize unstable free radicals, thereby preventing oxidative damage to cellular components. While this compound possesses a caffeic acid moiety, a well-known antioxidant phenolic compound, specific studies quantifying its direct radical scavenging activity through common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or oxygen radical absorbance capacity (ORAC) assays are not extensively available in the current scientific literature. The presence of the catechol group in the caffeic acid portion of its structure strongly suggests that this compound would exhibit direct radical scavenging properties, a hypothesis that warrants further experimental validation.

Activation of the Nrf2-Keap1 Signaling Pathway

A significant aspect of the antioxidant activity of this compound is likely mediated indirectly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds can interact with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

Detailed mechanistic studies have been conducted on Pubescenoside A, an isomer of this compound. These studies have revealed that Pubescenoside A covalently binds to specific cysteine residues, namely Cys77 and Cys434, on the Keap1 protein. This modification inhibits the ability of Keap1 to target Nrf2 for degradation, resulting in the dissociation of Nrf2 from the Keap1-Cul3-RbX1 E3 ubiquitin ligase complex. Due to the close structural similarity between Pubescenoside A and this compound, it is highly probable that this compound activates the Nrf2 pathway through a similar mechanism of covalent modification of Keap1 cysteine residues, leading to Nrf2 stabilization and nuclear translocation. However, direct experimental evidence confirming this specific interaction for this compound is yet to be established.

Upon translocation to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, thereby upregulating their expression. The activation of the Nrf2 pathway by Pubescenoside A has been shown to increase the expression of key antioxidant enzymes. It is anticipated that this compound would induce a similar profile of ARE-driven gene expression. These genes include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and reducing oxidative stress.

Glutathione (GSH) synthesis enzymes: Nrf2 activation typically upregulates the enzymes involved in the synthesis of glutathione, a critical intracellular antioxidant.

Superoxide Dismutase (SOD): A class of enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.

While the upregulation of HO-1 and NQO1 has been documented following treatment with Pubescenoside A, further research is necessary to specifically confirm the induction of the full spectrum of these ARE-driven genes by this compound.

Attenuation of Cellular Reactive Oxygen Species (ROS) Production

The culmination of direct radical scavenging and the upregulation of endogenous antioxidant defenses through Nrf2 activation is the attenuation of cellular reactive oxygen species (ROS) levels. Elevated ROS production is a hallmark of oxidative stress and is implicated in the pathophysiology of numerous diseases. Research on compounds from Ilex species has demonstrated a reduction in ROS generation. For instance, Pubescenoside A has been shown to significantly suppress ROS production in cellular models. Given its structural similarity and presumed shared mechanisms of action, this compound is also expected to effectively reduce cellular ROS levels, thereby protecting cells from oxidative damage.

Anti-Platelet Aggregation Mechanisms in Preclinical Models

In addition to its antioxidant properties, this compound has demonstrated potent anti-platelet aggregation activity in preclinical studies. Platelet aggregation is a critical process in hemostasis and thrombosis.

Inhibition of Platelet Activation Pathways (e.g., ADP-induced aggregation)

This compound has been identified as a potent inhibitor of platelet aggregation. Pharmacological investigations have shown that it can significantly inhibit platelet aggregation induced by adenosine diphosphate (ADP). ADP is a key agonist that, upon binding to its P2Y1 and P2Y12 receptors on the platelet surface, initiates a signaling cascade leading to platelet activation, shape change, and aggregation. The inhibitory effect of this compound on ADP-induced aggregation suggests that it interferes with one or more steps in this activation pathway. The precise molecular targets of this compound within the platelet activation cascade remain an area for further investigation.

Interactive Data Table: Biological Activities of this compound and its Isomer

CompoundBiological ActivityMechanismKey Findings in Preclinical Models
This compound Anti-platelet AggregationInhibition of platelet activation pathwaysPotently inhibits ADP-induced platelet aggregation.
Pubescenoside AAntioxidantActivation of Nrf2-Keap1 pathwayCovalently modifies Keap1 at Cys77 and Cys434, leading to Nrf2 dissociation and nuclear translocation.
Pubescenoside AAntioxidantUpregulation of ARE-driven genesIncreases the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Pubescenoside AAntioxidantAttenuation of Cellular ROSSignificantly suppresses the production of reactive oxygen species in cellular models.

Downstream Signaling Interventions in Platelet Function

This compound, a hemiterpene glucoside isolated from the root of Ilex pubescens, has been identified as a potent inhibitor of platelet aggregation. nih.govacs.org Pharmacological studies have demonstrated that both this compound and its isomer, Pubescenoside A, possess significant anti-platelet aggregation properties. nih.gov The potency of these compounds was found to be considerably stronger than that of aspirin (B1665792), a standard antiplatelet agent. acs.org

While the precise downstream signaling pathways modulated by this compound have not been fully elucidated in the initial research, its primary effect is the inhibition of platelet aggregation. nih.govacs.org This activity suggests an intervention in the complex intracellular signaling cascade that follows agonist receptor binding on the platelet surface. Key pathways in platelet activation that could be potential targets include those involving thromboxane A2 synthesis, ADP-mediated signaling, and intracellular calcium mobilization, which are critical for the conformational changes in integrin αIIbβ3 that lead to fibrinogen binding and platelet aggregation. Given its classification as a caffeic acid derivative, its mechanism may also involve antioxidant effects that mitigate the oxidative stress contributing to platelet activation.

Table 1: Comparative Anti-platelet Aggregation Activity
CompoundReported ActivitySource
This compoundPossesses potent anti-platelet aggregation activities. nih.govacs.org
Pubescenoside APossesses potent anti-platelet aggregation activities. nih.govacs.org
AspirinStandard antiplatelet agent; used for comparison. acs.org
Salvianolic acid BUsed for comparison; activity is less potent than Pubescenosides A and B. acs.org

Cardioprotective Mechanisms in Preclinical In Vitro and In Vivo Models

Research into related compounds from the Ilex genus provides strong evidence for the cardioprotective potential of pubescenosides against myocardial ischemia-reperfusion (I/R) injury. A study on Pubescenoside C demonstrated significant cardioprotective effects in a rat model of myocardial I/R. nih.gov Administration of Pubescenoside C resulted in a marked reduction in the myocardial infarct size and a decrease in ST-segment elevation, which are key indicators of ischemic cardiac damage. nih.gov Furthermore, it lowered the serum levels of creatine kinase-MB (CK-MB), a critical biomarker for myocardial injury. nih.gov At the tissue level, histological analysis revealed that Pubescenoside C administration alleviated the pathological alterations in the left ventricle typically caused by I/R injury. nih.gov These findings suggest that pubescenosides can effectively protect the heart from the damage incurred when blood flow is restored after a period of ischemia.

The cardioprotective mechanisms of pubescenosides are closely linked to the preservation of mitochondrial integrity and function. A detailed investigation into Pubescenoside D, a structurally similar compound, revealed its ability to protect cardiomyocytes by targeting mitochondria. nih.gov The study showed that Pubescenoside D inhibits the opening of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net The opening of the mPTP is a critical event in I/R injury that leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.

Furthermore, Pubescenoside D was found to prevent the dissociation of hexokinase-2 (HK2) from the outer mitochondrial membrane, a process mediated by Glycogen Synthase Kinase 3 Beta (GSK-3β). nih.govresearchgate.net The association of HK2 with mitochondria is crucial for coupling glycolysis to mitochondrial metabolism and for protecting against cell death. By stabilizing this interaction, Pubescenoside D helps maintain mitochondrial function and cell viability during the stress of I/R. nih.gov

Glycogen Synthase Kinase 3 Beta (GSK-3β) has been identified as a key molecular target for the cardioprotective effects of pubescenosides. nih.govresearchgate.net A comprehensive study involving molecular docking, 3D-QSAR modeling, and kinase assays identified Pubescenoside D as a direct inhibitor of GSK-3β, with an IC50 value of 0.3769 μM. nih.gov GSK-3β is a proline-directed serine/threonine kinase that is implicated in a wide range of cellular processes, and its inhibition during reperfusion is a known cardioprotective strategy. nih.gov The inhibitory action of Pubescenoside D on GSK-3β is central to its ability to prevent mPTP opening and reduce cardiomyocyte apoptosis. nih.gov

Corroborating these findings, research on Pubescenoside C also demonstrated an engagement with this pathway. Treatment with Pubescenoside C was shown to increase the phosphorylation of GSK-3β at the Serine 9 (Ser9) residue in a dose-dependent manner. nih.gov Phosphorylation at Ser9 is a well-established mechanism for inhibiting GSK-3β activity. nih.gov This convergence of evidence from two related pubescenosides strongly indicates that the GSK-3β pathway is a critical node for their therapeutic effects in the context of myocardial injury.

Table 2: Modulation of GSK-3β by Related Pubescenosides
CompoundMechanism of Action on GSK-3βDownstream EffectSource
Pubescenoside DDirect inhibitor (IC50 = 0.3769 μM).Prevents HK2 dissociation from mitochondria; enhances mitophagy; reduces apoptosis. nih.govresearchgate.net
Pubescenoside CIncreases inhibitory phosphorylation at Ser9.Increases expression of metabolic enzymes ACOD1 and MDH2; reduces apoptosis. nih.gov

A primary consequence of the cardioprotective mechanisms of pubescenosides is the potent inhibition of programmed cell death in cardiomyocytes. The suppression of GSK-3β activity by Pubescenoside D directly leads to a reduction in cardiomyocyte apoptosis following I/R injury. nih.gov This anti-apoptotic effect is a downstream consequence of maintained mitochondrial function and integrity.

Moreover, the inhibition of GSK-3β by Pubescenoside D was shown to enhance mitophagy. nih.govresearchgate.net Mitophagy is a specialized form of autophagy responsible for the selective clearance of damaged or dysfunctional mitochondria. mdpi.com By promoting the removal of compromised mitochondria, Pubescenoside D ensures cellular quality control, prevents the accumulation of reactive oxygen species, and limits the activation of mitochondria-dependent apoptotic pathways. nih.govresearchgate.net Similarly, studies with Pubescenoside C concluded that its therapeutic effect involves the alleviation of MIRI-induced cardiomyocyte apoptosis, as evidenced by changes in the expression of key apoptotic regulatory proteins like Bcl-2 and Caspase 3. nih.gov

Table 3: Effects of Related Pubescenosides on Programmed Cell Death
CompoundEffect on ApoptosisEffect on MitophagySource
Pubescenoside DReduces cardiomyocyte apoptosis.Enhances mitophagy. nih.govresearchgate.net
Pubescenoside CAlleviates cardiomyocyte apoptosis.Not explicitly reported. nih.gov

Other Emerging Biological Activities and Putative Molecular Mechanisms

While research has largely focused on the cardiovascular effects of pubescenosides, the chemical nature of this compound suggests potential for other biological activities, such as neuroprotection and cytotoxicity, although these areas remain largely unexplored.

Neuroprotection: As a derivative of caffeic acid, this compound belongs to a class of compounds known to exhibit neuroprotective effects. nih.gov The mechanisms underlying such effects in related compounds often involve the attenuation of oxidative stress, modulation of neuroinflammation, and anti-apoptotic actions within the central nervous system. nih.govnih.gov Given that oxidative damage and apoptosis are common pathways in both cardiac and neuronal injury, it is plausible that this compound could exert protective effects in models of cerebral ischemia or neurodegenerative disease. However, direct experimental evidence for the neuroprotective activity of this compound is currently lacking.

Cytotoxicity: Many natural products, including saponins and phenolic compounds, are investigated for their cytotoxic potential against various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways necessary for tumor cell proliferation and survival. While there are no specific studies reporting on the cytotoxic activity of this compound, its potential in this area represents a viable avenue for future research, particularly in determining its efficacy and selectivity for cancer cells versus non-malignant cells.

Structure Activity Relationship Sar Studies of Pubescenoside B and Its Analogs

Identification of Key Pharmacophoric Features Essential for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. numberanalytics.comijpsonline.com For Pubescenoside B and its analogs, the key pharmacophoric features can be deduced from their common structural framework, which includes a hemiterpene aglycone, a glycosidic moiety, and a caffeoyl group. researchgate.netnih.gov

The primary components contributing to the pharmacophore of this compound are:

Aromatic Ring System: The catechol ring of the caffeoyl group provides a key aromatic feature.

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on the catechol ring, the sugar moiety, and the aglycone, as well as the ester and ether linkages, can act as both hydrogen bond donors and acceptors. These are critical for interaction with biological targets. wjgnet.com

Hydrophobic Regions: The hemiterpene core and parts of the caffeoyl group contribute to the hydrophobic character of the molecule, which can be important for binding to hydrophobic pockets in target proteins. wjgnet.com

Spatial Arrangement: The specific 3D orientation of these groups, dictated by the stereochemistry of the aglycone and the sugar, is a critical determinant of biological activity.

Pharmacophore modeling, a computational technique, can be employed to build a 3D model of these essential features. numberanalytics.comijpsonline.com Such models are valuable for virtual screening of compound libraries to identify new molecules with similar pharmacophoric features and potential biological activity. mdpi.com

Elucidation of the Role of Aglycone and Glycosidic Moieties in Eliciting Biological Effects

This compound is a glycoside, meaning it consists of a sugar molecule (the glycone) attached to a non-sugar component (the aglycone or genin). google.com In the case of this compound, the aglycone is a hemiterpene, specifically 2-methylene-butane-1,3,4-triol. google.com

The aglycone is generally considered the active part of a glycoside, responsible for its pharmacological properties. mdpi.com The hemiterpene aglycone of this compound provides the core scaffold to which the other functional groups are attached. Its specific stereochemistry and functionality are likely crucial for orienting the molecule correctly within the binding site of its biological target. Studies on other hemiterpene glycosides have shown that the structure of the hemiterpene moiety can significantly influence cell permeability and biological activity. mdpi.com

The glycosidic moiety , typically a sugar like glucose, plays a significant role in the pharmacokinetic properties of the molecule. google.com Glycosylation can:

Increase water solubility, which affects absorption and distribution in the body.

Influence the stability of the compound and protect it from enzymatic degradation. nih.gov

Affect the binding affinity and potency of the drug. In many cases, the intact glycoside is more active than the aglycone alone. google.comnih.gov

Significance of the Caffeoyl Group and its Positional Substitutions on Bioactivity

The caffeoyl group is a critical component for the biological activity of this compound. Caffeic acid and its derivatives are well-known for their antioxidant and anti-inflammatory properties. nih.gov The catechol (3,4-dihydroxy) system on the aromatic ring is a key feature for radical scavenging and interaction with biological targets.

This compound and its isomer, Pubescenoside A, differ only in the position of the caffeoyl group on the hemiterpene aglycone. nih.govgoogle.com

In Pubescenoside A , the caffeoyl group is at the C-4 position. google.com

In This compound , the caffeoyl group is at the C-2 position. google.com

This positional isomerism has been shown to be a key determinant of their biological activity, particularly their potent anti-platelet aggregation effects. nih.govgoogle.com Although the specific activities are often comparable, the difference in the location of this bulky and functionally important group can alter the way the molecule fits into its binding site, potentially leading to variations in potency and selectivity. Studies on other classes of compounds, such as caffeoylquinic acids, have also demonstrated that the position of the caffeoyl substituent significantly influences their inhibitory effects on enzymes. frontiersin.org This underscores the importance of the precise positioning of the caffeoyl group for the biological activity of this compound and its analogs.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable tools in modern drug discovery for exploring SAR and predicting the activity of new compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method can provide insights into the binding mode and affinity of a compound. For analogs of this compound, such as Pubescenoside A, molecular docking studies have been performed to understand their interaction with target proteins like Keap1, which is involved in the cellular antioxidant response. frontiersin.orgresearchgate.net

These studies have revealed that Pubescenoside A can form specific interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the binding pocket of Keap1. frontiersin.orgresearchgate.net For instance, the hydroxyl groups of the caffeoyl moiety and the sugar can form hydrogen bonds, while the aromatic ring and hemiterpene core can engage in hydrophobic contacts. frontiersin.org Similar interactions can be predicted for this compound, and molecular docking could be used to compare the binding modes of Pubescenoside A and B to understand the structural basis for any differences in their activities.

Table 1: Potential Interactions of Pubescenoside Analogs with Target Proteins (Hypothetical based on Pubescenoside A studies)

Interacting Group of LigandType of InteractionPotential Interacting Residues in Target Protein (e.g., Keap1)
Catechol of Caffeoyl GroupHydrogen BondingSerine, Threonine, Aspartate, Glutamate
Aromatic Ring of Caffeoylπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Glycosidic Moiety (Sugar)Hydrogen BondingPolar amino acids
Hemiterpene AglyconeHydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine

This table is illustrative and based on general principles and findings for the analog Pubescenoside A.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the free energy of binding from molecular dynamics simulation trajectories. mdpi.com These predictions, while not always perfectly accurate, are useful for ranking a series of analogs and prioritizing them for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico technique. unibe.ch QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. unibe.ch By developing a QSAR model for a class of compounds like hemiterpene glycosides, it would be possible to predict the activity of new, unsynthesized analogs. The model could identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most important for activity, thereby guiding the design of more potent molecules. While specific QSAR studies on this compound are not yet available, the methodology holds great promise for the future optimization of this class of compounds.

Advanced Analytical Methods for Pubescenoside B Quantification and Quality Control

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Pubescenoside B. It is widely employed for both the purification of the compound and the quantitative determination of its content in raw materials and extracts. HPLC systems, often equipped with a Diode Array Detector (DAD), allow for the simultaneous quantification and preliminary identification of this compound by assessing its retention time and UV absorption spectrum.

A specific HPLC-DAD method has been developed for the simultaneous determination of this compound alongside seven other phenolic compounds in Ilex hainanensis. nih.gov This method utilizes a C18 reversed-phase column and a gradient elution system composed of acetonitrile (B52724) and an aqueous formic acid solution. nih.gov The established protocol demonstrates good linearity, precision, and accuracy, making it suitable for the quality assessment of medicinal materials containing this compound. nih.gov The content of this compound in tested samples was found to range from 0.15 to 10.4 mg/g, showcasing the method's effectiveness across varying concentrations. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve significantly faster analysis times and superior resolution. This enhanced separation efficiency is particularly advantageous when analyzing complex extracts from Ilex species, which contain numerous structurally similar compounds. jst.go.jp UHPLC methods, often coupled with mass spectrometry, are increasingly used for the comprehensive chemical profiling of herbal extracts, including those containing this compound, providing a powerful tool for quality control and standardization. jst.go.jpresearchgate.net

Table 1: HPLC-DAD Conditions for this compound Analysis. nih.gov
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
ColumnWaters XBridge C18 (4.6 mm × 250 mm, 5 µm)
Mobile PhaseA: 0.5% Formic Acid in Water; B: Acetonitrile
Gradient ElutionA detailed gradient program running from 5% to 80% B over 45 minutes
Flow Rate0.8 mL/min
Column Temperature25 °C
Detection Wavelengths282, 324, and 360 nm

Mass Spectrometry (MS) Applications in Complex Mixture Analysis (e.g., LC-MS/MS for Metabolite Profiling)

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its analysis within intricate mixtures. High-Resolution Mass Spectrometry (HR-MS), particularly using techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), was fundamental in the initial identification of the compound. google.com This technique provided the accurate mass measurement necessary to determine its molecular formula, C20H26O11, by detecting the sodium adduct [M+Na]+. google.com

When coupled with liquid chromatography (LC-MS), mass spectrometry offers unparalleled sensitivity and selectivity for analyzing complex biological samples. The use of HPLC combined with tandem mass spectrometry (LC-MS/MS) is critical for metabolite profiling and understanding the biological interactions of related compounds. For instance, an MS-based analysis was employed to study how Pubescenoside A, a structural isomer of this compound, interacts with proteins. thno.orgnih.gov The study successfully identified specific cysteine residues on the Keap1 protein that were covalently modified by Pubescenoside A by detecting a mass increase of 442.14 Da, corresponding to the molecular weight of the compound. thno.orgnih.gov This demonstrates the power of MS in elucidating molecular mechanisms.

Furthermore, advanced techniques like HPLC-ESI-IT-TOF-MSn (Ion Trap-Time of Flight) enable comprehensive chemical profiling of complex herbal formulations. In one study, this method allowed for the identification of 196 different chemical constituents, including Pubescenoside A, in a multi-herb tablet, showcasing the capability of modern MS to navigate highly complex chemical environments. frontiersin.org

Table 2: High-Resolution Mass Spectrometry Data for this compound. google.com
TechniqueIon ModeObserved m/zFormulaCalculated m/z for [M+Na]+
ESI-Q-TOFPositive465.1377C20H26O11Na465.1365

Nuclear Magnetic Resonance (NMR) for Quality Assurance and Trace Impurity Detection

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation of this compound and serves as an absolute standard for quality assurance. One-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments were instrumental in establishing the compound's precise chemical structure and stereochemistry. google.com These analyses confirmed the presence of a caffeoyl group, a glucose moiety, and a hemiterpene unit, and determined their exact connectivity. google.com For example, HMBC spectral data showed a strong correlation between the anomeric proton of the glucose unit and carbon-1 of the hemiterpene aglycone, confirming the linkage point. google.com

As a quality assurance tool, NMR is unparalleled. A detailed NMR spectrum acts as a unique chemical "fingerprint" for this compound. This fingerprint can be used to unequivocally confirm the identity of the compound in a sample and to assess its purity. It is highly effective for detecting and identifying trace impurities, including structural isomers like Pubescenoside A, which may not be easily resolved by chromatographic methods alone. google.com The presence of unexpected signals in an NMR spectrum would immediately indicate contamination, ensuring the high quality and consistency of the material used in research.

Table 3: 1H and 13C NMR Spectral Data for this compound (in CD3OD). google.com
Position13C (δC)1H (δH, mult., J in Hz)
Aglycone Moiety
171.94.22 (dd, 11.5, 4.0), 3.97 (dd, 11.5, 7.5)
275.95.47 (m)
3146.0-
463.14.27 (s)
5114.95.33 (s), 5.25 (s)
Caffeoyl Moiety
1'127.9-
2'115.37.05 (d, 2.0)
3'146.8-
4'149.7-
5'116.56.92 (dd, 8.0, 2.0)
6'123.16.78 (d, 8.0)
7'147.97.59 (d, 16.0)
8'115.06.30 (d, 16.0)
9'168.8-
Glucose Moiety
1''104.54.33 (d, 7.8)
2''75.13.21 (m)
3''78.03.36 (m)
4''71.73.30 (m)
5''78.03.33 (m)
6''62.83.87 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5)

Development of Standardized Analytical Protocols for this compound in Biological Extracts

The development of standardized analytical protocols is essential for ensuring the reliable and reproducible analysis of this compound in biological extracts. Standardization allows for meaningful comparisons of data across different laboratories and studies. A fully developed and validated analytical method, such as the HPLC-DAD protocol described for Ilex hainanensis, represents a significant step toward standardization. nih.gov This method specifies all critical parameters, including the column, mobile phase, and detection settings, and has been proven to be accurate and sensitive for quantification. nih.gov

The ultimate goal of such protocols is to provide a benchmark for the quality control of raw materials and finished extracts. google.com Purified compounds like this compound can serve as chemical markers for the standardization of Ilex pubescens extracts. google.com The process of creating a standardized protocol involves rigorous validation to confirm its specificity, linearity, range, accuracy, and precision. This ensures that the method consistently provides trustworthy results. The establishment of such protocols is analogous to official methods published by pharmacopoeias or organizations like the OIV for wine analysis, which are created to avoid non-scientific evaluation of results and ensure consistency in a complex matrix. oiv.int As research on this compound continues, the adoption of such standardized methods will be indispensable for maintaining high quality standards.

Translational Research Perspectives and Future Directions for Pubescenoside B

Elucidation of Additional Upstream and Downstream Molecular Targets and Signaling Networks

Future research on Pubescenoside B should prioritize the identification of its complete range of molecular interactions within cellular systems. While studies have identified some of its targets, a comprehensive understanding of its upstream and downstream signaling pathways remains to be fully elucidated. Upstream signaling pathways are initiated by the binding of molecules like ligands to receptors, which in turn triggers a cascade of intracellular events. wikipedia.org Downstream signaling encompasses the subsequent processes regulated by these initial signals, including cell growth, proliferation, and apoptosis. wikipedia.orgnih.gov

A significant focus of research has been on Pubescenoside A (PBA), a closely related compound also found in Ilex pubescens. thno.orgresearchgate.net Studies on PBA have revealed that it directly targets Kelch-like ECH-associated protein 1 (Keap1). thno.orgresearchgate.netnih.govnih.gov Keap1 is a critical regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary cellular defense mechanism against oxidative stress. thno.orgnih.govmdpi.comnih.govnih.gov PBA covalently binds to specific cysteine residues on Keap1, namely Cys77 and Cys434. thno.orgresearchgate.netnih.gov This binding disrupts the interaction between Keap1 and Nrf2, preventing the ubiquitination and subsequent degradation of Nrf2. thno.orgresearchgate.netnih.gov As a result, Nrf2 is able to accumulate, translocate to the nucleus, and activate the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). thno.orgnih.gov This activation of the Nrf2 pathway is a key downstream effect of PBA, leading to the suppression of reactive oxygen species (ROS) and the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response. thno.orgresearchgate.net

Another related compound, Pubescenoside D (PBD), has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net PBD's interaction with GSK-3β prevents the dissociation of hexokinase-2 (HK2) from the mitochondria and enhances mitophagy, ultimately reducing cardiomyocyte apoptosis. researchgate.net

While these findings for related pubescenosides provide valuable insights, further research is needed to determine the specific upstream and downstream targets of this compound itself. It is plausible that this compound shares some of these targets and pathways, but dedicated studies are essential for confirmation. Investigating its effects on other major signaling pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase C pathways, which are also involved in regulating the Nrf2/ARE system, would be a valuable avenue of exploration. mdpi.com

Table 1: Known Molecular Targets and Signaling Pathways of Pubescenoside Analogs

CompoundDirect TargetUpstream Signaling EventDownstream Signaling CascadeKey Downstream Effects
Pubescenoside A (PBA) Keap1 thno.orgresearchgate.netnih.govnih.govCovalent modification of Cys77 and Cys434 on Keap1 thno.orgresearchgate.netnih.govNrf2 nuclear translocation and activation thno.orgnih.govIncreased expression of HO-1 and NQO1, suppression of ROS, inhibition of NLRP3 inflammasome thno.orgnih.gov
Pubescenoside D (PBD) GSK-3β researchgate.netInhibition of GSK-3β activity researchgate.netPrevention of HK2 dissociation from mitochondria, enhancement of mitophagy researchgate.netReduction of cardiomyocyte apoptosis researchgate.net

Exploration of Synergistic Effects of this compound with Other Phytochemicals or Conventional Agents

Investigating the potential synergistic effects of this compound with other compounds represents a promising strategy for enhancing therapeutic outcomes. Synergism in this context refers to the interaction of two or more agents to produce a combined effect greater than the sum of their separate effects. nih.gov This approach is particularly relevant for phytochemicals, as their combination can enhance bioavailability, increase antioxidant capacity, and target multiple signaling pathways simultaneously. nih.gov

While direct studies on the synergistic effects of this compound are limited, research on related compounds and the plant from which it is derived, Ilex pubescens, provides a strong rationale for this line of inquiry. For instance, a patent for Pubescenoside A and B suggests their potential use in combination with other pharmaceutical compositions to inhibit platelet aggregation. google.com The anti-inflammatory and analgesic activities of a purified saponin (B1150181) fraction from Ilex pubescens root have been attributed to the synergistic effect of triterpenoids and fatty acids. researchgate.net

Furthermore, studies on other phytochemicals have demonstrated the power of synergistic combinations. For example, a combination of Astragaloside IV and Hydroxysafflor Yellow A was shown to have a synergistic effect in reducing cerebral ischemia-reperfusion injury by inhibiting the NF-κB/NLRP3/Caspase-1/GSDMD pathway. dntb.gov.ua Similarly, combinations of various dietary phytochemicals have been shown to exert synergistic antioxidant effects by enhancing the nuclear accumulation of Nrf2 and the expression of its downstream antioxidant enzymes. mdpi.com

Future research should explore the combination of this compound with:

Other phytochemicals from Ilex pubescens : Investigating combinations with other active compounds from the same plant, such as Pubescenoside A, other triterpenoid (B12794562) saponins (B1172615), and phenolic compounds, could reveal synergistic interactions. google.comresearchgate.net

Conventional therapeutic agents : Combining this compound with conventional drugs, such as anticoagulants like aspirin (B1665792) or anti-inflammatory agents, could potentially lower the required dosage of the conventional drug, thereby reducing side effects while maintaining or even enhancing efficacy. google.com

Isobolographic analysis and combination indices are established methods for quantifying synergistic interactions and should be employed in these preclinical studies.

Development of Advanced Drug Delivery Systems for Enhanced Bioavailability in Preclinical Research

A significant hurdle in the translational potential of many phytochemicals is their often-low bioavailability. Advanced drug delivery systems (DDS) offer a promising solution to this challenge by improving drug solubility, stability, and targeted delivery. nih.govnih.gov These systems can include nanoparticles, nanocapsules, microparticles, and hydrogels, all designed to enhance the therapeutic efficacy of the encapsulated compound. nih.gov

For a compound like this compound, which possesses a relatively large and complex molecular structure, its absorption and distribution in the body may be limited. ontosight.ai The development of DDS for this compound could therefore be critical for its successful application in preclinical research and beyond. Various nanocarrier systems, such as liposomes, niosomes, and polymeric nanoparticles, have been successfully used to improve the dermal penetration and extend the release of other therapeutic agents. researchgate.net

Future research in this area should focus on:

Formulation and characterization of this compound-loaded nanocarriers : This would involve selecting appropriate carrier materials (e.g., biodegradable polymers, lipids) and optimizing the formulation process to achieve high drug loading and encapsulation efficiency.

In vitro and in vivo evaluation of the DDS : Preclinical studies would be necessary to assess the release kinetics, stability, and bioavailability of the formulated this compound. Animal models would be crucial to compare the pharmacokinetic profile of the encapsulated compound to that of the free compound.

Targeted delivery : For specific applications, the surface of the nanocarriers could be modified with ligands that recognize specific receptors on target cells, thereby increasing the concentration of this compound at the site of action and reducing potential off-target effects. kuleuven.be

The ultimate goal is to develop a delivery system that enhances the bioavailability of this compound, allowing for more effective and reproducible results in preclinical models of disease.

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) to Uncover Holistic Biological Impacts

To gain a comprehensive understanding of the biological effects of this compound, the application of "omics" technologies is essential. These high-throughput techniques, including proteomics, metabolomics, and lipidomics, allow for the global analysis of proteins, metabolites, and lipids in a biological sample, providing a holistic view of cellular responses to a given stimulus. mdpi.comresearchgate.net

Proteomics : This involves the large-scale study of proteins. A proteomic analysis of cells or tissues treated with this compound could identify changes in protein expression and post-translational modifications, revealing novel signaling pathways and molecular targets affected by the compound. researchgate.netnih.gov For example, proteomic studies have been instrumental in identifying protein changes in response to various conditions and treatments, offering insights into disease mechanisms and therapeutic effects. nih.gov

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. mdpi.com By analyzing the metabolome of this compound-treated samples, researchers could identify alterations in metabolic pathways, providing insights into the compound's mechanism of action. gzucm.edu.cngzucm.edu.cnx-mol.net Metabolomics has been successfully used to elucidate the mechanisms of action of various natural products and to identify biomarkers of disease. mdpi.com

Lipidomics : This is the large-scale study of pathways and networks of cellular lipids. Given the role of lipids in signaling and inflammation, a lipidomic analysis could reveal how this compound modulates lipid metabolism and signaling cascades.

Integrating data from these different omics platforms can provide a more complete picture of the systems-level effects of this compound. This multi-omics approach can help to construct detailed molecular networks and identify key nodes that are perturbed by the compound, leading to a more profound understanding of its therapeutic potential.

Table 2: Potential Applications of Omics Technologies for this compound Research

Omics TechnologyPotential ApplicationExpected Outcome
Proteomics Identify differentially expressed proteins in response to this compound.Discovery of novel molecular targets and signaling pathways.
Metabolomics Profile changes in endogenous metabolites after this compound treatment.Elucidation of metabolic pathways modulated by the compound.
Lipidomics Analyze alterations in the lipid profile of cells or tissues.Understanding the impact on lipid signaling and metabolism.

Computational Drug Design and Lead Optimization Strategies Based on the this compound Scaffold for Novel Therapeutic Approaches

The chemical structure of this compound, a hemiterpene glycoside, provides a unique scaffold that can be used as a starting point for computational drug design and lead optimization. google.comresearchgate.net These in silico approaches can accelerate the discovery of new therapeutic agents by identifying and modifying chemical structures to improve their desired biological and physicochemical properties. researchgate.netpitt.edu

Scaffold-based drug design : The core structure of this compound can serve as a "scaffold" for the design of new molecules. biosolveit.de Techniques like scaffold hopping aim to replace the core structure with a different one while retaining the key pharmacophoric features responsible for its biological activity. frontiersin.org This can lead to the discovery of novel compounds with improved properties, such as enhanced potency or reduced toxicity. biosolveit.de

Lead optimization : Once a promising lead compound like this compound is identified, its structure can be systematically modified to improve its drug-like properties. nih.govnih.govarxiv.orgresearchgate.net This can involve adding or modifying functional groups to enhance target binding affinity, improve pharmacokinetic parameters, and reduce off-target effects. nih.govarxiv.org Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide this process by predicting how structural changes will affect biological activity. researchgate.net

For instance, studies on a related compound, Pubescenoside D, utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking to screen for and verify its activity as a GSK-3β inhibitor. researchgate.net This highlights the potential of computational approaches in identifying and refining the therapeutic potential of compounds from the pubescinoside family.

Future computational work on the this compound scaffold could focus on:

Virtual screening : Using the known structure of this compound to search large chemical libraries for compounds with similar structural features that may also possess desirable biological activities. frontiersin.org

De novo design : Employing algorithms to design entirely new molecules based on the pharmacophoric requirements of a specific biological target, using fragments of the this compound structure as building blocks. pitt.edu

Fragment-based drug design : Identifying small molecular fragments that bind to a target and then linking or growing them to create a more potent lead compound, potentially incorporating structural motifs from this compound. frontiersin.org

By leveraging these computational strategies, researchers can efficiently explore the chemical space around the this compound scaffold to develop novel and more effective therapeutic agents.

Q & A

Basic Research Questions

Q. How can the molecular structure of Pubescenoside B be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to identify functional groups and stereochemistry.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve the 3D atomic arrangement for absolute configuration determination.
  • Reference Standards : Compare data with published spectra of structurally related compounds (e.g., Pubescenoside A) to validate consistency .
    • Table 1 : Key Structural Studies on this compound
TechniqueKey FindingsReference
NMRIdentified glycosidic linkages and aglycone
MS[M+H]+ ion at m/z 785.3

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Antioxidant Activity : Measure radical scavenging (e.g., DPPH, ABTS assays) and reducing power (FRAP assay).
  • Anti-inflammatory Effects : Quantify inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
  • In Vivo Models :
  • Use murine models of inflammation or oxidative stress to assess dose-response relationships.
  • Mechanistic Insight : Evaluate protein-ligand interactions (e.g., Michael addition with cysteine residues) via molecular docking .

Advanced Research Questions

Q. How to design experiments to investigate this compound's mechanism of action in protein modulation?

  • Methodological Answer :

  • Hypothesis-Driven Approach :
  • Example: "this compound inhibits Protein X via covalent modification of Cys residues, altering downstream signaling."
  • Experimental Framework :

Molecular Docking : Predict binding sites using tools like AutoDock Vina.

Site-Directed Mutagenesis : Replace cysteine residues (e.g., Cys171) to test interaction necessity.

Functional Assays : Measure enzymatic activity pre/post treatment (e.g., kinase assays).

Omics Integration : Perform transcriptomics/proteomics to identify affected pathways.

  • Validation : Replicate findings in ≥3 independent experiments and compare with negative controls (e.g., Pubescenoside A) .

Q. How to resolve contradictions in reported bioactivities of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to aggregate data, noting variables like:
  • Extraction Methods (e.g., solvent polarity affecting compound purity).
  • Assay Conditions (e.g., cell line specificity, incubation time).
  • Meta-Analysis : Statistically evaluate heterogeneity using tools like RevMan.
  • Experimental Replication : Standardize protocols (e.g., ISO guidelines) to isolate confounding factors .

Q. What strategies ensure reproducibility in this compound synthesis and bioactivity testing?

  • Methodological Answer :

  • Synthesis :
  • Document reaction conditions (temperature, catalysts) and purification steps (HPLC gradients).
  • Publish detailed protocols in supplementary materials for peer validation .
  • Bioactivity Testing :
  • Use reference compounds (e.g., ascorbic acid for antioxidant assays) as positive controls.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .

Data Contradiction Analysis

Q. How to address discrepancies in this compound's cytotoxicity profiles across cancer cell lines?

  • Methodological Answer :

  • Variable Identification : Compare:
  • Cell line genetic backgrounds (e.g., p53 status).
  • Assay endpoints (e.g., MTT vs. apoptosis markers).
  • Dose-Response Curves : Calculate IC50 values with 95% confidence intervals.
  • Pathway Analysis : Use STRING or KEGG to map targets and identify cell-specific vulnerabilities .

Integration with Existing Literature

Q. How to contextualize this compound's bioactivity within related phytochemicals (e.g., Pubescenoside A)?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate structural differences (e.g., hydroxylation patterns) and correlate with activity shifts.
  • Cross-Reference Studies : Cite pharmacological data from analogous compounds (e.g., Isoliquiritigenin’s anti-inflammatory effects) to hypothesize shared mechanisms .

Ethical and Methodological Standards

Q. What ethical considerations apply when publishing this compound research?

  • Methodological Answer :

  • Data Transparency : Disclose conflicts of interest and raw data repositories.
  • Peer Review : Ensure studies are validated by independent labs before clinical translation.
  • Compliance : Follow institutional guidelines for animal/human subject protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.